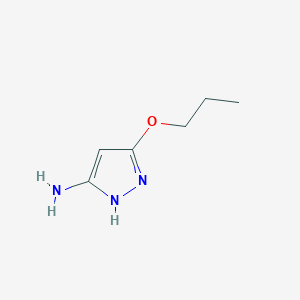

5-Propoxy-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propoxy-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-3-10-6-4-5(7)8-9-6/h4H,2-3H2,1H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTHEZOWTPHGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NNC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Prolific World of Pyrazole Derivatives

Pyrazole (B372694) and its derivatives have long been recognized as a cornerstone of heterocyclic chemistry, demonstrating a remarkable versatility that has led to their application in fields as diverse as medicine, agriculture, and materials science. nih.gov These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as a privileged scaffold in drug discovery. nih.gov Their structural framework allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties. rroij.com This adaptability has resulted in the development of numerous commercially successful drugs, including the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov

The biological activities of pyrazole derivatives are extensive and well-documented. They have been shown to possess anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant properties, among others. nih.govresearchgate.net This broad spectrum of activity is a primary driver for the continued exploration of novel pyrazole-based compounds. nih.govrsc.org

A Look Back: the Chemistry of 3 Aminopyrazoles

The history of 3-aminopyrazole (B16455) chemistry is rich and has been the subject of extensive investigation. arkat-usa.org These compounds are crucial intermediates in the synthesis of a wide array of more complex heterocyclic systems, particularly fused pyrazole (B372694) derivatives like pyrazolo[1,5-a]pyrimidines. arkat-usa.orgsigmaaldrich.com The considerable biological and medicinal activities of these resulting compounds have fueled research into efficient and versatile synthetic routes to 3-aminopyrazoles. arkat-usa.org

Historically, the most common methods for synthesizing 3(5)-aminopyrazoles involve the condensation of hydrazines with various precursors. These include α,β-unsaturated nitriles, 3-oxoalkanenitriles, and β-ketonitriles. arkat-usa.orgresearchgate.netmdpi.com The reaction of hydrazine (B178648) with β-ketonitriles, in particular, stands out as a general and efficient route. arkat-usa.org The versatility of these methods has allowed for the creation of a large library of 3-aminopyrazole derivatives, each with the potential for unique biological activity.

The Significance of the 5 Propoxy Moiety

The introduction of a propoxy group at the 5-position of the pyrazole (B372694) ring in 5-Propoxy-1H-pyrazol-3-amine is a key structural feature that garners significant academic interest. The presence and nature of substituents on the pyrazole core are known to profoundly influence the molecule's biological and physicochemical properties. nih.gov Alkoxy groups, such as the propoxy group, can modulate factors like lipophilicity, metabolic stability, and receptor-binding interactions.

In heterocyclic systems, the strategic placement of such functional groups can enhance a compound's therapeutic potential by optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. rroij.com The propoxy group, with its specific size and flexibility, can lead to more favorable interactions with biological targets compared to smaller (methoxy, ethoxy) or larger alkoxy substituents. This fine-tuning of molecular properties is a central theme in modern drug design and medicinal chemistry. rroij.com

Charting the Future: Research on 5 Propoxy 1h Pyrazol 3 Amine

Established Synthetic Routes to this compound and Analogues

The synthesis of 5-aminopyrazoles, including the target compound this compound, has been extensively explored, leading to several well-established and versatile methods. These approaches primarily rely on the construction of the pyrazole ring through cyclization reactions.

Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives and Appropriate Precursors

The most fundamental and widely employed method for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. This approach offers a straightforward pathway to the pyrazole core.

A common and illustrative route to pyrazole derivatives involves the reaction of a hydrazine, such as propylhydrazine, with a β-ketoester like ethyl acetoacetate (B1235776). evitachem.com This reaction can be performed under either acidic or basic conditions to yield the corresponding pyrazolone (B3327878). For instance, the reaction of phenylhydrazine (B124118) with ethyl acetoacetate produces 3-methyl-1-phenyl-5-pyrazolone. researchgate.netorientjchem.org Subsequent chemical modifications would be necessary to introduce the amino and propoxy groups at the desired positions. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.

| Reactants | Conditions | Product |

| Phenylhydrazine, Ethyl Acetoacetate | Reflux | 3-Methyl-1-phenyl-5-pyrazolone |

While not directly leading to this compound, a related synthesis demonstrates the versatility of cyclization reactions. The reaction of 3-aryl-2-bromo-2-chloropropionitriles with hydrazine hydrate (B1144303) provides a pathway to 3-aryl-5-aminopyrazoles. This method highlights the use of dihalogenated precursors in constructing the pyrazole ring.

Multi-Component Reactions (MCRs) for Pyrazole Ring Formation

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the synthesis of pyrazole derivatives, often offering advantages in terms of atom economy, reduced waste, and simplified purification procedures. beilstein-journals.orgnih.govbeilstein-journals.org

A prominent example is the one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and phenylhydrazine to produce 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles. researchgate.net These reactions can be facilitated by various catalysts or conducted under catalyst-free conditions in green solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.net Microwave-assisted MCRs have also been shown to significantly reduce reaction times and improve yields. beilstein-journals.orgnih.gov For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through the microwave-assisted reaction of β-ketonitriles, 5-aminopyrazole, and anisaldehyde. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Three-component | Aldehyde, Malononitrile, Phenylhydrazine | Various catalysts or catalyst-free, Green solvents | 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles |

| Microwave-assisted | β-ketonitriles, 5-Aminopyrazole, Anisaldehyde | Acetic acid, Microwave | Pyrazolo[3,4-b]pyridine derivatives |

General Strategies for 5-Aminopyrazole Synthesis from Active Methylene (B1212753) Compounds

The synthesis of 5-aminopyrazoles is frequently achieved through the reaction of hydrazine derivatives with compounds containing an active methylene group flanked by two electron-withdrawing groups. nih.govbeilstein-journals.org A classic and versatile approach involves the condensation of β-ketonitriles with hydrazines. nih.gov This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole. nih.gov

Another important strategy utilizes α,β-unsaturated nitriles as precursors. arkat-usa.org For example, the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate leads to the formation of 5-aminopyrazole-4-carbonitrile. beilstein-journals.org Similarly, treatment of active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) with hydrazonoyl halides in the presence of a base provides substituted 5-aminopyrazoles. nih.govbeilstein-journals.org

Innovative Synthetic Strategies and Green Chemistry Applications

Recent research in pyrazole synthesis has increasingly focused on the development of more sustainable and environmentally friendly methods. This includes the use of novel catalysts, alternative reaction media, and energy-efficient techniques.

The principles of green chemistry are being actively applied to the synthesis of pyrazole derivatives. nih.gov This is evident in the growing number of catalyst-free reactions and the use of benign solvents like water and ethanol (B145695). researchgate.netnih.govrsc.org For example, a catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles has been developed using a mixture of polyethylene glycol (PEG) 400 and water as the reaction medium. researchgate.net

Furthermore, the use of heterogeneous catalysts, such as magnetic nanoparticles, is gaining traction as they can be easily recovered and reused, minimizing waste. nih.govmdpi.com For instance, magnetic Fe3O4 nanoparticles have been successfully employed as a catalyst for the four-component synthesis of pyranopyrazoles in water at room temperature. nih.gov Ball milling, a solvent-free technique, has also been utilized for the green and effective one-pot synthesis of 5-amino-2,3-dihydro-1H-pyrazole derivatives. asianpubs.org These innovative approaches not only enhance the efficiency and sustainability of pyrazole synthesis but also align with the broader goals of green chemistry.

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free synthetic methods have gained significant traction. For the synthesis of aminopyrazoles, one-pot, three-component reactions are particularly noteworthy. nih.govresearchgate.net A plausible catalyst-free approach to this compound would involve the condensation of a β-alkoxynitrile with hydrazine. This reaction likely proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring. nih.govchim.it

The general reaction scheme is as follows:

Step 1: A β-ketonitrile is reacted with an alcohol (in this case, propanol) in the presence of an acid catalyst to form a β-alkoxy-α,β-unsaturated nitrile.

Step 2: The resulting nitrile is then reacted with hydrazine hydrate, without the need for a catalyst, often in a green solvent like ethanol or even under solvent-free conditions with microwave irradiation, to yield this compound. researchgate.net

This methodology offers several advantages, including operational simplicity, reduced environmental impact, and often, higher yields.

| Reaction Component | Role |

| β-ketonitrile | Starting material for the pyrazole backbone |

| Propanol | Source of the propoxy group |

| Hydrazine hydrate | Provides the nitrogen atoms for the pyrazole ring |

Table 1. Key Components in a Proposed Catalyst-Free Synthesis

Continuous-Flow Synthesis Techniques and Automation for Pyrazole Derivatives

Continuous-flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering enhanced safety, scalability, and process control compared to traditional batch methods. rsc.orgnih.govnih.govmdpi.com The synthesis of pyrazole derivatives, including those with amino functionalities, has been successfully adapted to flow chemistry. rsc.orgnih.govnih.govmdpi.comrsc.org

A conceptual continuous-flow setup for the synthesis of this compound could involve the following steps:

Reagent Introduction: Solutions of the β-propoxynitrile and hydrazine are continuously pumped into a microreactor or a heated coil.

Reaction Zone: The reactants mix and react in the heated zone of the flow reactor, where the temperature and residence time can be precisely controlled to optimize the reaction rate and minimize byproduct formation.

In-line Purification: The output stream can be directed through an in-line purification module, such as a scavenger resin, to remove any unreacted starting materials or impurities.

Product Collection: The purified product stream is then collected.

This automated and continuous process allows for the safe handling of potentially hazardous reagents and the rapid production of the target compound with high consistency. nih.govmdpi.com

| Parameter | Advantage in Flow Synthesis |

| Temperature | Precise control, enabling superheating of solvents for faster reactions |

| Pressure | Allows for reactions to be run above the solvent's boiling point, accelerating the process |

| Residence Time | Optimized for maximum conversion and minimal degradation |

| Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous intermediates |

Table 2. Advantages of Continuous-Flow Synthesis for Pyrazole Derivatives

Solid-Phase Synthesis Approaches for Derivatization

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. beilstein-journals.orgacs.orgnih.govresearchgate.netnih.gov This methodology can be effectively applied to the derivatization of the this compound scaffold.

A general strategy for the solid-phase synthesis of derivatives would involve:

Immobilization: The this compound is attached to a solid support (e.g., a resin) through a suitable linker, often via the amine group.

Derivatization: The immobilized pyrazole is then subjected to a series of reactions to introduce diversity at various positions of the molecule. For instance, the pyrazole nitrogen can be alkylated or arylated, and the exocyclic amine can be acylated or sulfonylated.

Cleavage: Once the desired modifications are complete, the final compound is cleaved from the solid support.

This approach allows for the efficient and systematic exploration of the chemical space around the this compound core, facilitating the discovery of new molecules with desired properties. beilstein-journals.orgacs.orgnih.govresearchgate.net

| Reaction Type | Reagents |

| N-alkylation | Alkyl halides, base |

| N-acylation | Acyl chlorides, acid anhydrides |

| N-sulfonylation | Sulfonyl chlorides |

Table 3. Common Derivatization Reactions on Solid-Phase

Chemical Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is characterized by the interplay of the pyrazole ring and its substituents. The electron-rich nature of the pyrazole ring, coupled with the nucleophilic amine group, allows for a wide range of chemical transformations. nih.gov

Oxidation Pathways and Product Characterization

The oxidation of aminopyrazoles can lead to a variety of products depending on the oxidant and the reaction conditions. mdpi.comresearchgate.netacs.org For this compound, potential oxidation pathways include:

Oxidative N-N Coupling: Treatment with mild oxidizing agents can lead to the formation of azopyrazoles, where two pyrazole units are linked by an azo bridge (-N=N-). mdpi.comresearchgate.net Electrochemical oxidation on a NiO(OH) anode is one such method. mdpi.com

Ring Oxidation: More aggressive oxidizing agents can lead to the oxidation of the pyrazole ring itself, potentially resulting in ring-opened products or the formation of pyrazolinones.

Oxidation of the Propoxy Group: Under harsh oxidative conditions, the propoxy group could be susceptible to oxidation, although this is generally less favorable than reactions involving the pyrazole ring or the amine group.

Characterization of the oxidation products would typically involve spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy to elucidate the resulting structures.

| Oxidizing Agent | Potential Product |

| Sodium hypochlorite (B82951) (NaOCl) | Azopyrazole |

| Lead tetraacetate | Azopyrazole |

| Potassium permanganate (B83412) (KMnO4) | Ring-opened products or pyrazolinone |

Table 4. Potential Oxidation Products of this compound

Reduction Reactions to Alter Pyrazole Scaffolds

The reduction of the pyrazole ring is generally a challenging transformation due to its aromatic character. However, under specific conditions, the pyrazole scaffold can be reduced. wordpress.comyoutube.com

Catalytic Hydrogenation: High-pressure hydrogenation using catalysts like platinum oxide or rhodium on carbon can reduce the pyrazole ring to a pyrazolidine. wordpress.com This reaction often requires harsh conditions and may lead to a mixture of products.

Reduction of Substituents: It is more common to selectively reduce substituents on the pyrazole ring. For instance, if a nitro group were present on the ring, it could be selectively reduced to an amino group using standard reducing agents like SnCl2/HCl or catalytic hydrogenation with palladium on carbon, without affecting the pyrazole core. nih.gov

The choice of reducing agent and reaction conditions is crucial for achieving the desired transformation while preserving the core pyrazole structure.

| Reducing Agent | Substrate | Product |

| H2, PtO2 | Pyrazole ring | Pyrazolidine |

| NaBH4, LiAlH4 | Carbonyl substituent | Alcohol substituent |

| SnCl2, HCl | Nitro substituent | Amino substituent |

Table 5. Reduction Reactions on Pyrazole Scaffolds

Nucleophilic Substitution Reactions Involving the Amine Moiety

The exocyclic amine group in this compound is a primary nucleophile and readily participates in a variety of substitution reactions. nih.govchim.itnih.gov This reactivity is fundamental to the use of this compound as a building block for more complex molecules.

Common nucleophilic substitution reactions include:

Acylation: The amine group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. beilstein-journals.org

Alkylation and Arylation: The amine can undergo N-alkylation or N-arylation, although direct alkylation can sometimes lead to over-alkylation. More controlled methods like the Buchwald-Hartwig amination can be employed for N-arylation. chim.it

These reactions provide a straightforward means to introduce a wide array of functional groups, thereby modifying the physicochemical and biological properties of the parent molecule. nih.gov

| Reaction | Reagent | Product |

| Acylation | Acetyl chloride | N-(5-propoxy-1H-pyrazol-3-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(5-propoxy-1H-pyrazol-3-yl)benzenesulfonamide |

| Arylation | Aryl halide, Pd catalyst | N-aryl-5-propoxy-1H-pyrazol-3-amine |

Table 6. Nucleophilic Substitution Reactions of the Amine Group

Advanced Derivatization Reactions (e.g., Acylation, Arylation, Cycloadditions)

The presence of a primary amino group at the C3 position and a reactive pyrazole ring system allows for a range of derivatization reactions. These transformations are crucial for the synthesis of novel compounds with potentially interesting biological or material properties.

The 3-amino group of aminopyrazoles readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (when activated). This reaction is a fundamental method for introducing a wide array of substituents onto the pyrazole scaffold. While specific examples for this compound are not extensively documented in publicly available literature, the acylation of structurally similar aminopyrazoles, such as 5-cyclopropyl-1H-pyrazol-3-amine, provides insight into the expected reactivity. These reactions typically proceed under standard conditions to yield the corresponding N-acyl-pyrazol-3-amine derivatives. google.com

A variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced. For instance, the reaction with benzoyl chloride would yield N-(5-propoxy-1H-pyrazol-3-yl)benzamide. The reaction conditions are generally mild, often involving a base to neutralize the hydrogen halide byproduct.

Table 1: Representative Acylation Reactions of Aminopyrazoles

| Starting Material | Acylating Agent | Product | Reference |

| 5-cyclopropyl-1H-pyrazol-3-amine | 4-bromobenzoyl chloride | N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-bromobenzamide | google.com |

| 5-cyclopropyl-1H-pyrazol-3-amine | 3,3-dimethylbutanoyl chloride | N-(5-cyclopropyl-1H-pyrazol-3-yl)-3,3-dimethylbutanamide | google.com |

| 5-cyclopropyl-1H-pyrazol-3-amine | 1-naphthoyl chloride | N-(5-cyclopropyl-1H-pyrazol-3-yl)-1-naphthamide | google.com |

| 5-cyclopropyl-1H-pyrazol-3-amine | 2-thiophenecarbonyl chloride | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-thiophenecarboxamide | google.com |

This table presents examples of acylation reactions on a structurally similar aminopyrazole to illustrate the potential transformations for this compound.

The introduction of an aryl or heteroaryl group at the 3-amino position can be achieved through cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds and is applicable to a wide range of amines and aryl halides or triflates. wikipedia.org For this compound, this reaction would involve coupling with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Research on the Buchwald-Hartwig amination of 1,3-disubstituted 1H-pyrazol-5-amines has demonstrated the feasibility of this transformation on the pyrazole scaffold. osi.lv The choice of ligand (e.g., XPhos) and base (e.g., KOH, Cs2CO3) is crucial for achieving high yields. libretexts.orgosi.lv This methodology allows for the synthesis of a diverse library of N-aryl-5-propoxy-1H-pyrazol-3-amines.

Table 2: Conditions for Palladium-Catalyzed Arylation of Aminopyrazoles

| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Outcome | Reference |

| 1,3-disubstituted 1H-pyrazol-5-amine | Various aryl halides | Pd(OAc)2 / XPhos | KOH | Toluene | Formation of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines | osi.lv |

| General primary amines | Aryl halides | Pd(0) or Pd(II) source / Phosphine ligand | NaOtBu, Cs2CO3, K3PO4 | Toluene, Dioxane | General formation of N-aryl amines | wikipedia.orglibretexts.org |

This table outlines typical conditions for the Buchwald-Hartwig arylation, which are applicable for the arylation of this compound.

The pyrazole ring and its substituents can potentially participate in cycloaddition reactions, although specific examples starting with this compound are not well-documented. In principle, the pyrazole ring can act as a diene or a dipolarophile in various cycloaddition reactions, leading to the formation of fused heterocyclic systems.

One of the most common types of cycloaddition reactions involving nitrogen heterocycles is the [3+2] cycloaddition. nih.gov For instance, pyrazoles can react with nitrile imines in 1,3-dipolar cycloadditions to form bicyclic adducts. researchgate.net Furthermore, the amino group can be transformed into other reactive functionalities that can undergo cycloadditions. For example, diazotization of the amino group could lead to a pyrazolyldiazonium salt, which could then be used in cycloaddition reactions.

Another possibility is the involvement of the pyrazole in [4+2] cycloadditions (Diels-Alder reactions), either as the diene or dienophile component, depending on the substitution pattern and the reaction partner. However, the aromatic character of the pyrazole ring can reduce its reactivity in such transformations. More specialized cycloaddition reactions, such as the Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynes, have been reported to yield complex fused systems like pyrazolo[1,5-a]quinazolines. rsc.org This highlights the potential of the aminopyrazole core to be a versatile partner in various cycloaddition strategies for the construction of novel polycyclic heterocycles.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the atomic connectivity and chemical environment of a molecule in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the propoxy group, the pyrazole ring, the amine group, and the N-H of the pyrazole ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The propoxy group will show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the oxygen atom. The protons of the primary amine (NH₂) and the pyrazole N-H are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The lone proton on the pyrazole ring (C4-H) would likely appear as a singlet.

Tautomerism is a key consideration for pyrazoles. This compound can exist in different tautomeric forms. Proton transfer studies, often conducted by varying temperature or solvent, can provide insight into the predominant tautomer in solution by observing changes in the chemical shifts and coupling patterns of the N-H and C-H protons of the pyrazole ring.

Predicted ¹H NMR Data for this compound (in a typical deuterated solvent like DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (propoxy) | ~0.9 | Triplet | ~7.4 |

| CH₂ (propoxy) | ~1.6 | Sextet | ~7.4, ~6.7 |

| OCH₂ (propoxy) | ~4.0 | Triplet | ~6.7 |

| C4-H (pyrazole) | ~5.3 | Singlet | - |

| NH₂ (amine) | ~4.5 (broad) | Singlet | - |

| N-H (pyrazole) | ~10.5 (broad) | Singlet | - |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The three carbon atoms of the propoxy group will appear in the upfield region of the spectrum. The carbon atoms of the pyrazole ring will resonate at lower field due to the influence of the heteroatoms and the aromatic character of the ring. The C3 carbon, bonded to the amine group, and the C5 carbon, bonded to the propoxy group, are expected to be the most downfield shifted carbons of the pyrazole ring.

Predicted ¹³C NMR Data for this compound (in a typical deuterated solvent like DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (propoxy) | ~10.5 |

| CH₂ (propoxy) | ~22.0 |

| OCH₂ (propoxy) | ~68.0 |

| C4 (pyrazole) | ~85.0 |

| C3 (pyrazole) | ~155.0 |

| C5 (pyrazole) | ~160.0 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be observed between the adjacent protons of the propoxy group (CH₃ to CH₂ and CH₂ to OCH₂).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would definitively link the proton signals of the propoxy group and the C4-H of the pyrazole ring to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O functional groups.

The N-H stretching vibrations of the primary amine and the pyrazole ring are expected in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching. The C-H stretching vibrations of the propoxy group will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. A strong band corresponding to the C-O stretching of the propoxy group should be observable around 1250-1000 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretching (amine & pyrazole) | 3200 - 3500 | Medium - Strong |

| C-H stretching (alkane) | 2850 - 3000 | Medium |

| C=N / C=C stretching (pyrazole ring) | 1500 - 1650 | Medium - Strong |

| N-H bending (amine) | 1580 - 1650 | Medium |

| C-O stretching (ether) | 1000 - 1250 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.

While specific experimental mass spectrometry data for this compound is not widely available in the reviewed literature, its molecular weight can be calculated from its chemical formula, C₆H₁₁N₃O. The nominal molecular weight is 141 g/mol . High-resolution mass spectrometry (HR-MS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition.

The fragmentation of this compound under electron ionization (EI) would be expected to follow established patterns for amines and ethers. The presence of the propoxy group would likely lead to alpha-cleavage, resulting in the loss of a propyl radical or propene. The pyrazole ring itself can undergo characteristic cleavages. A plausible fragmentation pattern is outlined in the table below. It is important to note that this is a predictive analysis based on general fragmentation rules, as direct experimental data is not available.

| Fragment Ion | Proposed Structure | m/z (mass/charge ratio) | Significance |

| [M]⁺ | [C₆H₁₁N₃O]⁺ | 141 | Molecular Ion |

| [M - CH₃CH₂CH₂]⁺ | 98 | Loss of propyl radical | |

| [M - CH₂=CHCH₃]⁺ | 99 | Loss of propene | |

| [C₃H₄N₃O]⁺ | 98 | Cleavage of the propoxy group | |

| [C₃H₅N₂]⁺ | 69 | Fragmentation of the pyrazole ring |

This table is a representation of a plausible fragmentation pattern and is not based on experimental data for this compound.

Modern mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Time-of-Flight (ESI-TOF) are soft ionization methods that are particularly useful for determining the molecular weight of compounds with minimal fragmentation.

For this compound, ESI-TOF in positive ion mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 142. This technique is highly sensitive and provides accurate mass measurements, which can be used to confirm the elemental composition. MALDI-TOF would also be expected to yield the molecular ion peak, often with a suitable matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). These techniques are invaluable for providing clear molecular weight information, which is a critical first step in structural elucidation.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

While a single-crystal X-ray diffraction study for this compound has not been reported, analysis of closely related pyrazole derivatives provides insight into the expected structural features. For instance, studies on other 3-aminopyrazole derivatives have shown that the pyrazole ring is typically planar. nih.govresearchgate.netmdpi.com The propoxy group would be expected to adopt a staggered conformation to minimize steric hindrance. The amine group's hydrogen atoms would be involved in hydrogen bonding, a key feature influencing the crystal packing. The precise bond lengths and angles would be determined, confirming the connectivity of the atoms. For example, in a related structure, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, single-crystal X-ray diffraction was the only definitive method to confirm the regiospecificity of its synthesis. nih.gov

Table of Expected Crystallographic Parameters (based on analogous structures)

| Parameter | Expected Value/Information | Reference (Analogous Compounds) |

| Crystal System | Monoclinic or Orthorhombic | nih.govmdpi.com |

| Space Group | e.g., P2₁/c, P2₁/n | mdpi.com |

| Z (molecules per unit cell) | 4 or 8 | nih.govmdpi.com |

| Key Bond Lengths (Å) | C-N (pyrazole ring) ~1.3-1.4 Å, C-O ~1.4 Å | General crystallographic data |

| Key Bond Angles (°) | Angles within the pyrazole ring ~108-110° | General crystallographic data |

| Hydrogen Bonding | N-H···N or N-H···O interactions | nih.gov |

This table presents expected values based on crystallographic data of similar pyrazole compounds and is for illustrative purposes.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within the crystal, providing a detailed picture of the close contacts between neighboring molecules.

Table of Expected Hirshfeld Surface Contact Contributions (based on analogous structures)

| Interaction Type | Expected Contribution (%) | Reference (Analogous Compounds) |

| H···H | 40-70% | nih.govnih.gov |

| C···H / H···C | 10-25% | nih.govnih.gov |

| N···H / H···N | 5-15% | nih.govnih.gov |

| O···H / H···O | 5-10% | nih.gov |

This table is based on reported Hirshfeld surface analyses of similar pyrazole compounds and serves as an illustrative example.

While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its dynamic behavior and conformation in solution. Comparing the data from both techniques is crucial for a comprehensive understanding of the molecule's properties.

In the solid state, the conformation of this compound would be fixed within the crystal lattice, with intermolecular forces playing a significant role. In solution, the propoxy chain would exhibit greater conformational flexibility, with rotation around the C-C and C-O single bonds. This dynamic behavior would be reflected in the NMR spectrum, where averaged signals for the propoxy protons would be observed. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine through-space proximities of protons in solution, providing information about the preferred conformation. Comparing these solution-state findings with the static solid-state structure from X-ray crystallography would reveal whether the solid-state conformation is one of the low-energy conformations present in solution or if crystal packing forces induce a less common conformation. Discrepancies between solid-state and solution-state data can highlight the influence of the crystalline environment on molecular geometry. researchgate.netemory.edu

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's electronic landscape. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about energy, geometry, and electronic distribution.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This optimization seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For instance, in a study on a similar pyrazole derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to find the most stable planar conformation. nih.gov

The optimized geometric parameters for this compound would be expected to show the characteristic planarity of the pyrazole ring, with the propoxy and amine groups positioned to minimize steric hindrance. The bond lengths within the pyrazole ring would reflect the aromatic character and the influence of the electron-donating amine and propoxy substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.37 Å | |

| C3-N(amine) | ~1.36 Å | |

| C5-O(propoxy) | ~1.35 Å | |

| Bond Angle | N1-N2-C3 | ~112° |

| N2-C3-C4 | ~105° | |

| C3-C4-C5 | ~107° | |

| C4-C5-N1 | ~109° | |

| C5-N1-N2 | ~107° |

Note: The values in this table are illustrative and based on typical values for similar pyrazole structures. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-rich pyrazole ring and the amine and propoxy substituents would be expected to raise the energy of the HOMO, while the LUMO would be distributed over the pyrazole ring. This would likely result in a moderate HOMO-LUMO gap, indicating a balance of stability and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are illustrative. The HOMO would likely be localized on the amine group and the pyrazole ring, while the LUMO would be distributed across the pyrazole ring.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. bhu.ac.inwalisongo.ac.id Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the propoxy group, due to the presence of lone pairs of electrons. The amine group would also contribute to the negative potential. Conversely, the hydrogen atoms of the amine group and the pyrazole ring would likely be characterized by a positive potential (blue), making them potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netnih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant NBO interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyrazole ring. For example, the interaction between the lone pair of the amine nitrogen (donor) and the π* antibonding orbital of the C4-C5 bond (acceptor) would indicate significant electron delocalization and contribute to the stability of the molecule. Similarly, interactions involving the propoxy group's oxygen lone pairs and the pyrazole ring's antibonding orbitals would also be prominent.

Advanced Topological Analysis of Electron Density

The quantum theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density topology to define atomic properties and chemical bonds. wikipedia.orguni-rostock.dewiley-vch.de

AIM theory identifies critical points in the electron density, ρ(r), where the gradient of the density is zero. wiley-vch.de A bond critical point (BCP) is a specific type of critical point that exists between two bonded atoms, and its properties provide quantitative information about the nature of the chemical bond. researchgate.net The value of the electron density at the BCP, ρ(r_BCP), and the Laplacian of the electron density, ∇²ρ(r_BCP), are particularly informative.

For the bonds within the pyrazole ring of this compound, the AIM analysis would be expected to reveal BCPs with ρ(r_BCP) values and negative ∇²ρ(r_BCP) values that are characteristic of covalent bonds with some degree of charge delocalization. The bonds involving the substituents (C-N and C-O) would also be characterized by their specific BCP properties, reflecting their covalent nature.

Table 3: Hypothetical AIM Parameters for Selected Bonds in this compound (Illustrative)

| Bond | ρ(r_BCP) (a.u.) | ∇²ρ(r_BCP) (a.u.) |

| N1-N2 | 0.28 | -0.65 |

| C3-N(amine) | 0.26 | -0.58 |

| C5-O(propoxy) | 0.24 | -0.52 |

Note: These values are illustrative and serve to demonstrate the type of data obtained from an AIM analysis. Higher ρ(r_BCP) and more negative ∇²ρ(r_BCP) values generally indicate stronger covalent character.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Pair Localization

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the localization of electrons in a molecule. researchgate.netwikipedia.orglabinsights.nl This analysis provides a chemically intuitive picture of chemical bonding, lone pairs, and electron delocalization. wikipedia.orgrsc.org

For this compound, ELF and LOL analyses would reveal distinct regions of high electron localization. The covalent bonds, such as C-C, C-N, N-N, C-O, and C-H, would be characterized by attractors (maxima in the ELF/LOL field) located between the respective atomic nuclei. The lone pairs on the nitrogen and oxygen atoms would also appear as distinct localization domains. labinsights.nl

The value of ELF ranges from 0 to 1, where a value of 1 corresponds to perfect electron localization, as seen in lone pairs and strong covalent bonds, while lower values indicate more delocalized electrons. researchgate.netwikipedia.org LOL, a simpler function, also provides a clear picture of electron localization, effectively distinguishing between regions of high and low electron density overlap. rsc.org These analyses are instrumental in understanding the electronic structure and reactivity of the molecule. researchgate.net

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. scielo.org.mxresearchgate.netnih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining the three-dimensional structure, stability, and intermolecular recognition of molecules. scielo.org.mxnih.govmdpi.com

In the context of this compound, RDG analysis would map out the various non-covalent interactions present. The analysis generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction. Typically, blue surfaces represent strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive steric clashes. researchgate.netresearchgate.net

The RDG scatter plot, which graphs the RDG value against the sign of the second eigenvalue of the electron density Hessian (sign(λ₂)ρ), provides a quantitative means to distinguish these interactions. Spikes in the low-density, low-gradient region of the plot are indicative of non-covalent interactions. nih.govresearchgate.net For this compound, this analysis would highlight potential hydrogen bonding involving the amine and pyrazole N-H groups, as well as van der Waals interactions involving the propoxy chain. scielo.org.mx

Tautomerism and Conformational Dynamics Studies

The dynamic nature of this compound is explored through studies of its tautomerism and conformational flexibility. These aspects are critical as they can significantly influence the molecule's chemical and biological properties. nih.gov

Computational Assessment of Annular Prototropic Tautomerism in Pyrazoles

Pyrazoles, including this compound, can exist as different tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole ring, a phenomenon known as annular prototropic tautomerism. researchgate.netnih.gov Computational methods are extensively used to predict the relative stabilities of these tautomers. researchgate.net

For this compound, two primary tautomers are possible. The relative stability of these tautomers is influenced by the electronic effects of the substituents on the pyrazole ring. researchgate.net Electron-donating groups, like the amino group, and electron-withdrawing groups can favor one tautomer over the other. nih.govresearchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), can determine the energy difference between the tautomers, providing insight into their equilibrium population. nih.gov

Role of Solvents in Tautomeric Stabilization

The surrounding environment, particularly the solvent, can play a significant role in stabilizing one tautomer over another. nih.govnih.gov Solvents can influence the tautomeric equilibrium through hydrogen bonding and polarity effects. nih.gov

Computational models can simulate the effect of different solvents on the tautomeric equilibrium of this compound. nih.govnih.gov By including solvent effects in the calculations, either implicitly through continuum models or explicitly with solvent molecules, a more accurate prediction of the predominant tautomer in a given solution can be achieved. nih.gov For instance, polar solvents might stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding. nih.gov

Conformational Analysis using Potential Energy Surfaces and Scans

The flexibility of the propoxy group in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space. researchgate.netiu.edu.sa

Potential energy surfaces (PES) and potential energy scans are computational techniques used to explore the conformational landscape of a molecule. researchgate.net By systematically rotating specific dihedral angles (torsion angles) and calculating the corresponding energy, a map of the conformational space is generated. The minima on this surface correspond to stable conformers. researchgate.netiu.edu.sa For this compound, scans of the dihedral angles associated with the propoxy chain would reveal the preferred orientations of this group relative to the pyrazole ring. iu.edu.sa

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules. eurasianjournals.comeurasianjournals.com These methods are invaluable for understanding the behavior of this compound at an atomic level. eurasianjournals.com

Computational chemistry allows for the prediction of various molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. eurasianjournals.comresearchgate.net Molecular dynamics simulations can be employed to study the time-dependent behavior of the molecule, providing insights into its flexibility and interactions with its environment. These computational approaches are integral to modern chemical research, offering a powerful complement to experimental studies. eurasianjournals.com

Molecular Docking for Ligand-Biological Target Interactions and Binding Energy Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a pyrazole derivative, might interact with the active site of a biological target, typically a protein or enzyme. This analysis provides insights into the binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity, often expressed as a binding energy score.

Research on various pyrazole derivatives has demonstrated their potential to interact with a range of important biological targets. For instance, docking studies have been crucial in explaining the anti-inflammatory activity of pyrazoles by modeling their interactions with cyclooxygenase (COX) enzymes. nih.gov In these studies, the pyrazole core often positions itself within the active site, allowing substituents to form critical bonds with key amino acid residues. For example, analysis of docked poses often reveals that pyrazole derivatives can adopt conformations similar to known selective COX-2 inhibitors. nih.gov

Similarly, in the context of cancer research, molecular docking has been used to investigate the binding of pyrazole derivatives to targets like Epidermal Growth Factor Receptor (EGFR) kinase. nih.govacs.org These studies help identify the structural features necessary for potent inhibition. For example, a docking study of 1H-pyrazole-1-carbothioamide derivatives identified key interactions within the EGFR kinase active site, corroborating the results of QSAR models. acs.org Other research has explored the docking of pyrazole-fused benzimidazoles into the active site of pancreatic lipase, an enzyme involved in obesity, revealing binding affinities and interactions that surpassed those of the standard drug Orlistat. nih.goveuropeanreview.org

The binding energy, calculated in kcal/mol, is a key output of docking simulations, with more negative values indicating a stronger, more stable interaction between the ligand and the target.

Table 1: Representative Molecular Docking Data for Pyrazole Derivatives Against Various Biological Targets

| Pyrazole Derivative Class | Biological Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Pyrazole-fused Benzimidazoles | Pancreatic Lipase (PL) | ASP79, TRP252 | -9.5 | nih.gov |

| 1H-pyrazole-1-carbothioamides | EGFR Kinase | (Not specified) | (Not specified) | nih.govacs.org |

| Benzenesulfonamide Pyrazoles | COX-2 | (Not specified) | (Not specified) | nih.gov |

| Spiropyrazoline Analogs | Acetylcholinesterase (AChE) | (Not specified) | (Not specified) | shd-pub.org.rs |

This table is representative of findings for the broader class of pyrazole derivatives, as specific docking data for this compound is not available. The specific binding energy and interacting residues are highly dependent on the exact ligand structure and the target protein.

In Silico Prediction of Biological Activity Spectra (e.g., PASS)

In silico tools for predicting biological activity provide a rapid, cost-effective way to screen compounds for potential therapeutic effects. The Prediction of Activity Spectra for Substances (PASS) is one such tool that analyzes the structure of a molecule to predict its likely biological activities, from enzyme inhibition and receptor antagonism to potential toxicities. researchgate.netresearchgate.net The output is a list of potential activities, each with a probability score (Pa for "probable activity" and Pi for "probable inactivity"). A high Pa value suggests that the compound is likely to exhibit that specific activity.

While a PASS analysis for this compound is not published, predictions can be inferred from the known activities of the pyrazole scaffold. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. ijsdr.orgresearchgate.net Therefore, a PASS prediction for a novel pyrazole derivative like this compound would likely screen for these and other activities. The software compares the structure of the input molecule to a vast database of known biologically active substances to make its predictions. researchgate.net

Table 2: Hypothetical PASS Prediction Spectrum for a Novel Pyrazole Compound

| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |

| Anti-inflammatory | > 0.7 | < 0.05 |

| Cyclooxygenase-2 inhibitor | > 0.6 | < 0.1 |

| Kinase inhibitor | > 0.5 | < 0.1 |

| Antineoplastic | > 0.5 | < 0.2 |

| Antibacterial | > 0.4 | < 0.2 |

| Antifungal | > 0.3 | < 0.2 |

| CYP3A4 substrate | > 0.7 | < 0.05 |

This table is a hypothetical representation based on the known biological profile of the pyrazole class of compounds and the methodology of PASS predictions. researchgate.net Pa and Pi values range from 0.000 to 1.000.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key physicochemical properties and structural features (known as descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs. researchgate.net

Numerous QSAR studies have been successfully conducted on various series of pyrazole derivatives for a wide range of biological activities. neuroquantology.com

Anti-inflammatory Activity: A QSAR analysis was performed on pyrazole derivatives as anti-inflammatory agents targeting the p38 kinase. The study found that 3D descriptors were crucial for describing the binding requirements and resulted in statistically significant models with good predictive ability. neuroquantology.com

Anticancer Activity: 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. nih.govacs.org These models, using methods like stepwise multiple linear regression (SW-MLR), showed that the biological activity was influenced by adjacency and distance matrix descriptors. The models were then used to predict the activity of newly designed compounds. acs.org Other studies have developed 2D-QSAR models for pyrazole derivatives against a panel of seven different cancer cell lines, using the results to design novel compounds with potentially higher potency. researchgate.netnih.gov

Acetylcholinesterase (AChE) Inhibition: For the treatment of Alzheimer's disease, 2D and 3D QSAR models have been generated for pyrazole-like AChE inhibitors. A statistically robust 2D QSAR model highlighted the importance of molecular volume and the number of multiple bonds for activity. shd-pub.org.rs

These models are validated using statistical metrics such as the correlation coefficient (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the predictive power of the model.

Table 3: Examples of QSAR Models Developed for Pyrazole Derivatives

| Biological Activity | Model Type | Statistical Method | Key Descriptors | Statistical Significance | Reference |

| Anti-inflammatory (p38 kinase inhibition) | 3D-QSAR | (Not specified) | 3D descriptors | Statistically significant, good predicting ability | neuroquantology.com |

| Anticancer (EGFR kinase inhibition) | 2D-QSAR | SW-MLR, PLS | Adjacency/distance matrix descriptors | r² = 0.81, q² = 0.71 | nih.govacs.org |

| AChE Inhibition | 2D-QSAR | GA-MLR | Molecular volume, number of multiple bonds, atom-centered fragments | Statistically robust | shd-pub.org.rs |

| Anticancer (Various cell lines) | 2D-QSAR | PCA, PLS | Various molecular descriptors | High r² values | researchgate.netnih.gov |

This table summarizes findings from different QSAR studies on various classes of pyrazole derivatives.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidating SAR for Pyrazole-Based Compounds

The biological activity of pyrazole (B372694) derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring. researchgate.net These substitutions influence the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for a specific target.

While specific studies on the 5-propoxy group are not extensively detailed, the influence of alkoxy groups at the C5 position of the pyrazole ring is a known factor in modulating biological activity. The presence of a larger alkoxy group, such as a neopentyloxy or isobutoxy group, on a 1-phenylpyrazole (B75819) derivative was found to be critical for potent xanthine (B1682287) oxidase inhibitory activity. researchgate.net This suggests that the size and nature of the alkoxy group can significantly impact how the molecule fits into the binding pocket of a target enzyme. researchgate.net

The 3-amine moiety on the pyrazole ring is a key pharmacophoric feature that plays a significant role in molecular recognition and binding, primarily through hydrogen bond interactions. nih.govresearchgate.net This amino group can act as both a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in the active site of target proteins. researchgate.net

For example, in a study of 3-aminopyrazole (B16455) derivatives as kinase inhibitors, the 3-NH2 group was observed to form a hydrogen bond with the backbone NH of an asparagine residue in the active site. researchgate.net This interaction is critical for the inhibitory activity of these compounds. The substitution of the amino group at position 3 or 5 of the pyrazole ring is a common strategy in the development of various protein kinase inhibitors. nih.gov The N-unsubstituted pyrazole ring itself can also participate in hydrogen bonding, with the pyrrole-like nitrogen (NH) acting as a donor and the pyridine-like nitrogen (N) as an acceptor. nih.gov

The presence of the 3-amine group is a defining characteristic of many biologically active pyrazoles, contributing significantly to their ability to bind to and modulate the function of therapeutically relevant targets. nih.govnih.gov

The potency and selectivity of pyrazole-based compounds are highly dependent on the substituents at various positions of the pyrazole ring. nih.gov Even minor modifications can lead to significant changes in biological activity.

For instance, in a study of pyrazole derivatives as meprin α and β inhibitors, the introduction of methyl or benzyl (B1604629) groups at position 3(5) resulted in a decrease in inhibitory activity compared to a diphenyl-substituted pyrazole. nih.gov Conversely, a cyclopentyl moiety at the same position yielded similar activity to the diphenyl compound, highlighting the influence of the substituent's size and lipophilicity. nih.gov N-substitution on the pyrazole ring with lipophilic moieties like methyl or phenyl groups also led to a decrease in activity against meprins. nih.gov

In the context of kinase inhibitors, substitutions on the pyrazole ring are crucial for achieving selectivity. For example, in a series of pyrazole-based kinase inhibitors, replacing a hydrophobic phenyl ring with a more polar heterocycle like pyrazole increased potency. Further modifications to the pyrazole ring itself helped to balance potency and other pharmacokinetic properties.

The following table summarizes the influence of various substituents on the activity of pyrazole derivatives based on different studies:

| Position | Substituent | Effect on Activity | Target | Reference |

| 3(5) | Methyl | Decreased inhibitory activity | Meprins | nih.gov |

| 3(5) | Benzyl | Decreased inhibitory activity | Meprins | nih.gov |

| 3(5) | Cyclopentyl | Similar activity to diphenyl | Meprins | nih.gov |

| 1 | Methyl | Decreased inhibitory activity | Meprins | nih.gov |

| 1 | Phenyl | Decreased inhibitory activity | Meprins | nih.gov |

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrazole-based compounds, several pharmacophore models have been developed to guide the design of new inhibitors.

A common pharmacophore model for pyrazole-based inhibitors includes hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features. tandfonline.com For example, a pharmacophore model for dipeptidyl peptidase IV (DPP-4) inhibitors based on a pyrazole-3-carbohydrazone scaffold consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. tandfonline.com Similarly, a five-point pharmacophore model for non-nucleoside reverse transcriptase inhibitors (NNRTIs) included two hydrogen bond acceptors, one donor, and two aromatic rings. acs.org

For pyrazolone-derived Janus kinase (JAK) inhibitors, pharmacophore models were built based on the drug tofacitinib. These models were then used to screen a library of pyrazolone (B3327878) derivatives, leading to the identification of potent dual JAK2/3 inhibitors. nih.gov Molecular docking studies of these inhibitors revealed that a sulfonamide group formed key hydrogen bonds in the hinge region of the kinases. nih.gov

These studies demonstrate that the identification and validation of pharmacophoric descriptors are essential for understanding the SAR of pyrazole derivatives and for the successful design of new and more potent inhibitors.

Rational Design Strategies for Novel Pyrazole Derivatives

The insights gained from SAR studies and pharmacophore modeling are instrumental in the rational design of novel pyrazole derivatives with improved therapeutic profiles. Two key strategies employed in this endeavor are bioisosteric replacement and scaffold hopping.

Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of pyrazole derivatives, the pyrazole ring itself can be replaced by other five-membered heterocycles like thiazoles, triazoles, or imidazoles. ijirss.com This approach has been successfully used to develop bioisosteres of the CB1 receptor antagonist rimonabant, where the original diarylpyrazole class was replaced with these other heterocycles, resulting in compounds with significant CB1 antagonistic activities and good selectivity. ijirss.com

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. This strategy is often used to explore new chemical space and to identify novel intellectual property. A shape-based scaffold hopping approach was used to convert a pyrimidine-based dual leucine (B10760876) zipper kinase (DLK) inhibitor to a pyrazole core with improved physicochemical properties. acs.org This led to the discovery of a potent, selective, and brain-penetrant DLK inhibitor. acs.org Another example is the use of a scaffold hopping strategy to develop novel pyrazolines as selective CB₂ receptor ligands from known pyrazole antagonists.

These rational design strategies, fueled by a deep understanding of SAR, continue to drive the discovery and optimization of novel pyrazole-based therapeutic agents.

Fragment-Based Drug Design (FBDD) Leveraging Pyrazole Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in the discovery of new drugs, offering an alternative to traditional high-throughput screening (HTS). FBDD begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. researchgate.net These fragments, typically with a molecular weight of around 200 Da, serve as starting points for the development of more potent and selective lead compounds through a process of growing, linking, or combining. researchgate.net

The pyrazole ring is a particularly attractive scaffold for FBDD due to its versatile chemical nature and its prevalence in a wide range of biologically active compounds. globalresearchonline.netnih.gov Its five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a rigid framework with multiple points for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity. globalresearchonline.netnih.gov The synthesis of pyrazole derivatives is well-established, facilitating the exploration of structure-activity relationships (SAR). nih.gov

In the context of FBDD, the pyrazole scaffold can be considered a core fragment that can be elaborated upon to enhance its binding affinity and selectivity for a specific target. For instance, a 3,5-disubstituted pyrazole can serve as a starting point, with modifications at these positions modulating its interaction with the S1 and S1' pockets of enzymes like meprin α and β. nih.gov The amenability of the pyrazole ring to various synthetic modifications makes it an ideal candidate for fragment-based approaches, enabling the systematic construction of more complex and potent drug candidates. globalresearchonline.net

Computational Design for Optimized Ligand-Target Interactions

Computational methods play a crucial role in the design and optimization of pyrazole-based ligands, enabling a more rational and efficient approach to drug discovery. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations provide detailed insights into the interactions between a ligand and its target, guiding the design of more potent and selective inhibitors. nih.gov

Molecular docking studies, for example, can predict the binding mode and affinity of pyrazole derivatives to a target protein. In a study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors, docking analysis revealed that potent analogs achieved high docking scores through interactions with key amino acid residues such as PHE 583, CYS 532, SER 536, and ASP 594. nih.gov Similarly, for pyrazole derivatives targeting VEGFR, docking studies identified compounds with strong binding affinities, which were further validated by MD simulations that confirmed the stability of the ligand-protein complex. nih.gov

QSAR models provide a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to their potency. nih.gov For instance, a 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives generated a statistically significant model that was used to guide the optimization of novel TRAP1 inhibitors. nih.gov

Table 1: Computational Methods in Pyrazole-Based Drug Design

| Computational Method | Application in Pyrazole Drug Design | Key Findings |

| Molecular Docking | Predicting binding modes and affinities of pyrazole derivatives to target proteins (e.g., TRAP1, VEGFR). nih.govnih.gov | Identification of key amino acid interactions and potent inhibitor candidates. nih.govnih.gov |

| QSAR | Establishing relationships between the structure of pyrazole derivatives and their biological activity. nih.govnih.gov | Development of predictive models to guide the design of more potent compounds. nih.govnih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of pyrazole ligand-protein complexes to assess stability. nih.govnih.gov | Validation of docking results and confirmation of stable intermolecular interactions. nih.govnih.gov |

Interplay of Structural Features and Biological Function

The biological activity of 5-Propoxy-1H-pyrazol-3-amine and related pyrazole derivatives is intricately linked to their structural features. Modifications to the pyrazole core, including the nature and position of substituents, can significantly impact their physicochemical properties and their interactions with biological targets. globalresearchonline.netelsevierpure.com

Modulating Lipophilicity and Membrane Permeability via Alkoxy Chain Length

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to permeate biological membranes. In the case of pyrazole derivatives, the length and nature of alkoxy chains can be strategically modified to modulate lipophilicity and, consequently, membrane permeability.

A study on 3-alkoxy-pyrrolo[1,2-b]pyrazolines as selective androgen receptor modulators demonstrated the importance of the alkoxy group in achieving desirable physicochemical properties for transdermal administration. nih.gov The introduction of an alkoxy chain at the 3-position of the pyrazoline ring influenced the compound's solubility and its ability to permeate the skin. Specifically, a compound with an optimal alkoxy chain length exhibited high aqueous solubility and an excellent flux through excised human skin, highlighting the potential of this approach for developing transdermally delivered drugs. nih.gov

Engineering Specific Enzyme and Receptor Interactions

The substituents on the pyrazole ring play a crucial role in determining the specificity of its interactions with enzymes and receptors. nih.gov By strategically modifying these substituents, it is possible to engineer pyrazole derivatives that target specific biological molecules with high affinity and selectivity.

For example, in the design of inhibitors for the enzymes meprin α and β, structural variations at positions 3 and 5 of the pyrazole scaffold were found to significantly influence inhibitory activity. nih.gov The introduction of different lipophilic moieties at these positions allowed for the exploration of the S1 and S1' pockets of the enzymes, leading to the identification of potent and selective inhibitors. nih.gov Similarly, in the development of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be critical for potent and selective CB1 receptor antagonism.

The development of pyrazole-based inhibitors for carbonic anhydrase isoforms has also demonstrated the importance of specific structural features for targeted interactions. nih.gov Computational studies have been instrumental in elucidating the binding interactions of these inhibitors with the target enzymes, guiding the design of more selective compounds. nih.gov

Stereochemical Considerations in Pyrazole Derivatives and their Impact on Activity

Stereochemistry is a critical factor in the biological activity of pyrazole derivatives, as the three-dimensional arrangement of atoms can significantly influence their binding affinity for a target. nih.gov The introduction of chiral centers or the presence of atropisomerism (chirality arising from restricted rotation around a single bond) can lead to stereoisomers with vastly different pharmacological profiles. nih.gov

The asymmetric synthesis of chiral pyrazole derivatives has been a focus of research to obtain enantiomerically pure compounds with enhanced potency and selectivity. nih.gov For instance, a novel chiral pyrazole derivative was developed as a potent PDE4 inhibitor, with the asymmetric synthesis ensuring the desired stereochemistry at the chiral center. nih.gov In another study on pyrazole peripheral cannabinoid receptor partial agonists, it was found that the S isomer of a compound with an α-methyl benzyl group was favored over the R isomer, demonstrating the importance of stereochemistry for potency.

Atropisomerism is another important stereochemical consideration, particularly in biaryl pyrazole derivatives. nih.gov Even rapidly interconverting atropisomers can bind to their protein targets in an atroposelective manner, with one atropisomer being significantly more active than the other. nih.gov This highlights the need to consider the dynamic stereochemistry of pyrazole derivatives in drug design.

Advanced Research Applications As Chemical Synthons

Role of 5-Propoxy-1H-pyrazol-3-amine in Complex Heterocyclic Synthesis

The inherent reactivity of the amino and pyrazole (B372694) nitrogen atoms, coupled with the electronic influence of the propoxy group, makes this compound an ideal starting material for the synthesis of a wide array of intricate heterocyclic systems.

One of the most significant applications of this compound is its role as a key precursor in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govevitachem.com This class of fused heterocyclic compounds is of considerable interest due to their broad spectrum of biological activities, including their potential as protein kinase inhibitors for cancer therapy. nih.govrsc.org The synthesis typically involves the cyclocondensation reaction of the 3-amino-1H-pyrazole moiety with a suitable 1,3-dielectrophilic species.

The general synthetic strategy involves the reaction of 5-substituted-3-amino-1H-pyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov For instance, the reaction of a 3-substituted-5-amino-1H-pyrazole with a cyclic β-dicarbonyl compound can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov The propoxy group at the 5-position of the pyrazole ring in this compound can influence the electronic properties and steric environment of the pyrazole core, thereby affecting the reactivity and regioselectivity of the cyclization reaction.

The versatility of this approach allows for the introduction of a wide range of substituents onto the resulting pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, enabling the fine-tuning of its physicochemical and biological properties. This has made this compound a valuable tool for the development of new therapeutic agents. rsc.org

Table 1: Examples of Reagents Used in the Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

| Reagent Class | Specific Example | Resulting Moiety | Reference |

| β-Dicarbonyl Compounds | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidine | nih.gov |

| β-Dicarbonyl Compounds | 2-Ethoxycarbonylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidine | nih.gov |